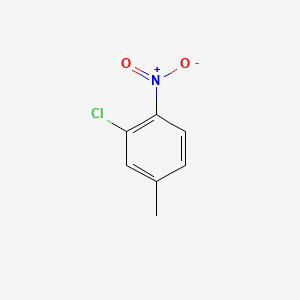

3-Chloro-4-nitrotoluene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-4-methyl-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSQRFPDZCBVBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10192228 | |

| Record name | 3-Chloro-4-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38939-88-7 | |

| Record name | 2-Chloro-4-methyl-1-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38939-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038939887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLORO-4-NITROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DSC68C64BS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Pathway Elucidation for 3 Chloro 4 Nitrotoluene

Precursor Selection and Strategic Considerations in 3-Chloro-4-nitrotoluene Synthesis

The synthesis of this compound, an important intermediate in the production of dyes, pharmaceuticals, and agrochemicals, involves careful consideration of starting materials to achieve the desired isomer with high purity and yield. guidechem.com The strategic selection of precursors is paramount and generally revolves around two main approaches: the nitration of a chlorinated toluene (B28343) derivative or the chlorination of a nitrotoluene isomer.

Exploration of Toluene Derivatives as Starting Materials in Chloronitrotoluene Production

Toluene and its derivatives serve as fundamental building blocks for the synthesis of various chloronitrotoluene isomers. One common industrial route involves the nitration of toluene to produce a mixture of nitrotoluene isomers, which are then separated and subsequently chlorinated. nih.gov

Another approach begins with a chlorinated toluene. For instance, the nitration of o-chlorotoluene can be employed to produce 2-chloro-5-nitro-toluene. google.com Similarly, the nitration of 3-chlorotoluene (B144806) can yield this compound, although this reaction can also produce other isomers like 4-chloro-2-methyl-1-nitrobenzene. guidechem.com A described method involves the slow addition of concentrated nitric acid to a solution of 3-chlorotoluene in glacial acetic acid and concentrated sulfuric acid at 0°C. guidechem.com This reaction, after purification, yields both this compound and 4-chloro-2-methyl-1-nitrobenzene. guidechem.com

Evaluation of Nitrotoluene Isomers as Feedstocks for Directed Synthesis

The direct chlorination of nitrotoluene isomers is a widely utilized and extensively studied method for producing chloronitrotoluenes. The directing effects of the nitro (-NO2) and methyl (-CH3) groups on the aromatic ring are crucial in determining the position of the incoming chlorine atom during electrophilic substitution.

The most prevalent precursor for the synthesis of the related isomer, 2-chloro-4-nitrotoluene (B140621), is 4-nitrotoluene (B166481). chemicalbook.comgoogle.comgoogle.com The chlorination of 4-nitrotoluene is a well-established industrial process. chemicalbook.comgoogle.com This reaction is typically carried out using elemental chlorine in the presence of a catalyst. google.com

For the synthesis of this compound, a different starting material is required. One reported synthesis involves the use of 2-nitro-5-methylbenzoic acid. guidechem.com In this method, the reaction is carried out in dimethyl sulfoxide (B87167) (DMSO) with silver sulfate (B86663), copper acetate (B1210297), 2,9-dimethyl-1,10-phenanthroline, and sodium chloride at 160°C in the presence of oxygen. guidechem.com This process yields this compound, also known as 2-nitro-5-methylchlorobenzene. guidechem.com

Chlorination Reaction Mechanisms and Optimization for this compound Formation

The formation of this compound through chlorination reactions requires precise control over the reaction conditions and the use of appropriate catalytic systems to achieve high regioselectivity and efficiency.

Regioselective Chlorination Strategies of Nitrotoluenes

Regioselectivity in the chlorination of nitrotoluenes is governed by the electronic and steric effects of the substituents already present on the benzene (B151609) ring. The methyl group is an activating group and directs incoming electrophiles to the ortho and para positions, while the nitro group is a deactivating group and a meta-director. The interplay of these directing effects determines the final product distribution.

The use of solid supports and catalysts has been explored to enhance regioselectivity in aromatic chlorinations. uliege.beacs.org While these methods have shown promise for various aromatic compounds, specific applications to achieve high yields of this compound require careful selection of the catalyst and reaction conditions.

Various catalytic systems have been developed to control the chlorination of nitrotoluenes and other aromatic compounds. These catalysts are crucial for activating the chlorinating agent and directing the substitution to the desired position.

For the chlorination of 4-nitrotoluene to produce 2-chloro-4-nitrotoluene, ferric chloride (FeCl3) is a commonly used catalyst. google.com Iodine has also been found to be an effective catalyst for this transformation. google.comgoogle.com The use of transition metal salts, such as those of iron, nickel, copper, and zinc, can also catalyze chlorination and improve selectivity. google.com For instance, a catalyst system comprising zirconium tetrachloride, optionally mixed with other metal chlorides like ferric trichloride (B1173362) or antimony trichloride, has been developed for the chlorination of ortho-nitrotoluene. google.com

A specific catalytic system for the synthesis of this compound from 2-nitro-5-methylbenzoic acid involves a combination of silver sulfate and copper acetate with 2,9-dimethyl-1,10-phenanthroline. guidechem.com Zeolites, such as HNa faujasite X, have also been investigated for the regioselective monochlorination of aromatic compounds using tert-butyl hypochlorite (B82951) as the chlorinating agent. psu.eduresearchgate.net

| Catalyst System | Precursor | Product | Reference |

| Ferric Chloride | 4-nitrotoluene | 2-chloro-4-nitrotoluene | google.com |

| Iodine | 4-nitrotoluene | 2-chloro-4-nitrotoluene | google.comgoogle.com |

| Zirconium tetrachloride | o-nitrotoluene | 6-chloro-2-nitrotoluene | google.com |

| Silver sulfate, Copper acetate, 2,9-dimethyl-1,10-phenanthroline | 2-nitro-5-methylbenzoic acid | This compound | guidechem.com |

| HNa faujasite X | Toluene | p-chlorotoluene | psu.edu |

The efficiency and selectivity of chlorination reactions are highly dependent on various reaction parameters, including temperature, reaction time, and the molar ratio of reactants.

In the chlorination of 4-nitrotoluene, the temperature is a critical factor. The reaction is typically carried out at temperatures ranging from the melting point of the starting material up to 120°C, with a preferred range of 50°C to 100°C. google.comgoogle.com One process describes maintaining the temperature at 75°C to 80°C initially and then lowering it to 63°C to 65°C as the reaction progresses to control the formation of byproducts. google.com The molar ratio of chlorine to 4-nitrotoluene is generally kept between 0.6 to 1.2, with a preferred range of 0.9 to 1.0. google.comgoogle.com

For the synthesis of 6-chloro-2-nitrotoluene from ortho-nitrotoluene, the reaction is conducted by heating to 35-50°C, introducing chlorine gas, and then continuing to heat to 50-70°C for 15-45 hours. google.com The synthesis of this compound from 2-nitro-5-methylbenzoic acid is carried out at a higher temperature of 160°C for 24 hours. guidechem.com

| Precursor | Reaction Temperature | Molar Ratio (Chlorine:Precursor) | Product | Reference |

| 4-nitrotoluene | 50-100°C | 0.9-1.0 | 2-chloro-4-nitrotoluene | google.comgoogle.com |

| 4-nitrotoluene | 63-80°C | ~1.0 | 2-chloro-4-nitrotoluene | google.com |

| o-nitrotoluene | 50-70°C | Not specified | 6-chloro-2-nitrotoluene | google.com |

| 2-nitro-5-methylbenzoic acid | 160°C | Not applicable | This compound | guidechem.com |

By-product Formation and Mitigation in Chlorination Processes

The chlorination of 4-nitrotoluene is a key step in one of the common synthetic pathways to produce this compound. However, this process is often accompanied by the formation of undesirable by-products. The primary by-product of concern is 2,6-dichloro-4-nitrotoluene.

A study on the chlorination of 4-nitrotoluene at 65 to 70°C revealed that 2-chloro-4-nitrotoluene is the main product formed in the initial stages of the reaction. google.com As the concentration of 2-chloro-4-nitrotoluene increases and the concentration of the starting material, 4-nitrotoluene, decreases, the rate of formation of 2,6-dichloro-4-nitrotoluene accelerates. google.com This indicates that careful control of the reaction time and reactant concentrations is crucial to minimize the formation of this dichlorinated impurity.

To achieve a high-quality product containing 95% to 98% 2-chloro-4-nitrotoluene with minimal contamination from by-products like 2,6-dichloro-4-nitrotoluene and unreacted 4-nitrotoluene, very careful control over the chlorination process is necessary. google.com This includes managing the addition of chlorine to prevent a large excess from being present at any given time, which would otherwise promote over-chlorination. google.com

In the context of related compounds, the chlorination of nitrophenols can also lead to multiple chlorinated by-products. For instance, the chlorination of 4-nitrophenol (B140041) initially yields 2-chloro-4-nitrophenol (B164951), which can then be further chlorinated to form 2,6-dichloro-4-nitrophenol. mdpi.com This highlights a common challenge in electrophilic aromatic substitution reactions where the initial product can undergo further reaction, leading to a mixture of products.

Nitration Reaction Mechanisms and Optimization for this compound Formation

The introduction of a nitro group onto a chlorotoluene precursor is a critical step in the synthesis of this compound. Understanding the mechanisms and optimizing the conditions for this electrophilic aromatic nitration are essential for maximizing the yield and selectivity of the desired isomer.

Electrophilic Aromatic Nitration Studies on Chlorotoluene Precursors

The nitration of chlorotoluene is a classic example of an electrophilic aromatic substitution reaction. The chlorine atom is an ortho-, para-directing deactivator, while the methyl group is an ortho-, para-directing activator. When nitrating 3-chlorotoluene, the directing effects of both substituents must be considered. The nitration of 3-chlorotoluene with concentrated nitric acid in a mixture of glacial acetic acid and concentrated sulfuric acid at 0°C, followed by stirring for 24 hours as the reaction warms to room temperature, yields a mixture of isomers. guidechem.com Purification of the resulting product mixture can yield this compound. guidechem.com

Studies on the nitration of chlorobenzene (B131634) have provided insights into the reactivity and product distribution in these reactions. The nitration of chlorobenzene typically yields a mixture of ortho- and para-nitrochlorobenzene, with the para-isomer being the major product. msu.edu The use of zeolites as catalysts in nitration reactions has been explored to improve regioselectivity. For instance, the nitration of chlorobenzene with nitrogen dioxide over zeolite Hβ has been shown to significantly favor the formation of the para-isomer. cardiff.ac.uk

The nitrating agent itself plays a crucial role. Traditional nitration with a mixture of nitric and sulfuric acids can be unselective. cardiff.ac.uk Alternative nitrating systems have been developed to address this issue.

Kinetic Studies of Nitration Reactions in Chloronitrotoluene Synthesis

Kinetic studies are vital for understanding reaction rates and optimizing process conditions. The rate of nitration of chlorobenzene has been studied in both homogeneous and two-phase systems. lboro.ac.uk Research has shown that the rate of homogeneous nitration of chlorobenzene with 70-90% nitric acid is proportional to both the chlorobenzene concentration and the activity of the nitric acid. researchgate.net

The mechanism of nitration is generally understood to involve the formation of the nitronium ion (NO₂⁺) as the active electrophile. dtic.mil Kinetic studies support that the nitrating species is the nitronium ion, generated from the reaction of nitric acid with a strong acid catalyst like sulfuric acid. researchgate.net The energy of activation for the nitration of chlorobenzene has been observed to increase with a rise in water concentration, which is explained by the increase in the enthalpy change (ΔH) for the equilibrium formation of the nitronium ion. researchgate.net

In the broader context of nitration kinetics, studies on toluene and its derivatives have been extensive. For example, the nitration of o-nitrotoluene to produce dinitrotoluenes is a fast and highly exothermic process where mass transfer can be a limiting factor. researchgate.net Utilizing microreactor systems can eliminate mass and heat transfer limitations, allowing for the determination of intrinsic kinetics. researchgate.netrsc.org

Solvent Effects on Nitration Selectivity and Yield

The choice of solvent can significantly influence the selectivity and yield of nitration reactions. While many industrial nitrations are carried out in the absence of a solvent, using the excess acid as the reaction medium, research has explored the use of various organic solvents.

In some cases, the addition of a solvent can lead to a decrease in the yield of nitrated products, likely due to the lower concentrations of the reacting species. cardiff.ac.uk For instance, in the dinitration of toluene, the use of solvents like cyclohexane, chloroform (B151607), and 1,2-dichloroethane (B1671644) resulted in lower yields of dinitrotoluenes. cardiff.ac.uk

However, solvents can also be used to improve selectivity. For example, conducting the nitration of toluene with nitric acid in solvents like dichloromethane (B109758) or chloroform has been reported to alter the isomer distribution of the resulting nitrotoluenes. icm.edu.pl The literature suggests that the regioselectivity of nitration reactions is dependent on the nature of the solvent, among other factors. ijcce.ac.ir The use of a solvent is not always necessary, and solvent-free conditions can be advantageous in some nitration systems. cardiff.ac.uk

Reductive Transformations Involving the Nitro Group of this compound

The nitro group of this compound can be readily reduced to an amino group, providing a pathway to valuable amino-substituted toluene derivatives. This transformation is a key step in the synthesis of many industrially important compounds.

Catalytic Hydrogenation to Amino-substituted Toluene Derivatives

Catalytic hydrogenation is a widely used method for the reduction of aromatic nitro compounds. This process involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. Common catalysts for this transformation include platinum, palladium, nickel, and rhodium. google.com

The reduction of 2-chloro-4-nitrotoluene, an isomer of this compound, to 3-chloro-4-toluidine is a well-established process. google.com This reduction can be achieved through catalytic hydrogenation. A significant challenge in the hydrogenation of halogenated nitroaromatics is the potential for dehalogenation, where the chlorine atom is reductively removed. google.comgoogle.com

To suppress this unwanted side reaction, various strategies have been developed. One approach involves the use of deactivated catalysts, such as sulfided platinum on carbon. google.com Another method is the addition of a catalyst inhibitor, such as thiophene, to the reaction mixture. google.com The use of morpholine (B109124) has also been shown to be effective in suppressing dehalogenation during the hydrogenation of halogen-substituted nitroaromatic compounds. googleapis.com

The reaction conditions, including temperature and pressure, are also critical for achieving high yields and minimizing by-products. The hydrogenation of chlorinated aromatic nitro compounds is typically carried out at temperatures ranging from 80 to 200°C and pressures from 200 to 1200 p.s.i.g. google.com For the hydrogenation of a mixture containing 2-chloro-4-nitrotoluene, conditions of 90-95°C and 140 psi have been successfully employed. google.com

The resulting amino-substituted toluene derivatives, such as 3-chloro-4-toluidine, are versatile intermediates used in the production of dyes and pigments. google.com

Table of Reaction Parameters for the Hydrogenation of a Chlorinated Nitrotoluene

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | Mixture containing 2-chloro-4-nitrotoluene | google.com |

| Pressure | 140 psi | google.com |

| Temperature | 90 - 95°C | google.com |

| Reaction Time | 3 hours (plus 15 minutes hold) | google.com |

| Yield | 95.6% | google.com |

Heterogeneous Catalysis for Nitro Group Reduction

Heterogeneous catalysis is a cornerstone in the reduction of the nitro group in this compound, offering advantages in catalyst recovery and reuse. unimi.itresearchgate.net A variety of metal catalysts supported on different materials are employed for this transformation.

Commonly used catalysts include palladium (Pd) and platinum (Pt) supported on carbon (C), alumina (B75360) (Al2O3), or titanium dioxide (TiO2). unimi.itunimi.it For instance, a Pd/C catalyst has been shown to be effective for the reduction of this compound. google.com In one study, a two-component Pd-Fe/C catalyst demonstrated high conversion rates (100%) and selectivity (>99.9%) for the synthesis of 3-chloro-4-methylaniline (B146341) from 2-chloro-4-nitrotoluene under optimized conditions. google.com The reaction was carried out in an alcohol or alcohol-water solvent at 25-100°C and a hydrogen pressure of 0.2-3.0 MPa. google.com

Nanocrystalline magnesium oxide-stabilized palladium(0) has also been developed as an efficient heterogeneous catalyst for the reduction of both aliphatic and aromatic nitro groups under mild conditions. unimi.it This catalyst can be recovered and reused multiple times without a significant loss of activity. unimi.it

Iron-based catalysts are also utilized due to their economic and environmental benefits. scispace.com For example, a lignin (B12514952) residue-derived carbon-supported magnetic iron (γ-Fe2O3/LRC-700) nanocatalyst has shown excellent activity and selectivity in the hydrogenation of nitroarenes. nih.gov The reduction of 4-nitrochlorobenzene using this catalyst at 120°C under 35 bar of H2 pressure resulted in 99% conversion and 99% selectivity. nih.gov

The choice of catalyst and support can significantly impact the efficiency and selectivity of the reduction. For example, while Pd/C and Pd/Al2O3 are effective, the choice of solvent and additives often requires optimization for specific substrates. unimi.it

Table 1: Examples of Heterogeneous Catalysts for Nitro Group Reduction

| Catalyst | Support | Substrate | Key Findings |

|---|---|---|---|

| Pd-Fe | Carbon | 2-Chloro-4-nitrotoluene | 100% conversion, >99.9% selectivity. google.com |

| Pd(0) | Nanocrystalline MgO | Aromatic nitro groups | Efficient under mild conditions, reusable. unimi.it |

| γ-Fe2O3 | Lignin Residue Carbon | 4-Nitrochlorobenzene | 99% conversion, 99% selectivity at 120°C. nih.gov |

| Pt/C | Carbon | 2-Chloro-4-nitrotoluene | Addition of dehalogenation inhibitor yields 99.7% selectivity. google.com |

Homogeneous Catalysis Approaches

Homogeneous catalysis offers an alternative route for the reduction of the nitro group in this compound, often providing high selectivity under mild conditions. In these systems, the catalyst is in the same phase as the reactants. niscpr.res.in

One example involves the use of trans-dihalo-bis(pyridine)palladium(II) complexes. niscpr.res.in The reduction of o-chloronitrobenzene using trans-Pdpy2Cl2 as a catalyst in dry ethanol (B145695) has been studied, demonstrating the feasibility of such systems. niscpr.res.in The kinetics of the reduction of various nitroaromatics, including o-chloronitrobenzene, using this catalyst have been found to follow second-order kinetics. niscpr.res.in

Rhodium-based homogeneous catalysts have also been explored. For instance, cis-[Rh(CO)2(amine)2]PF6 has been used to catalyze the reduction of nitrobenzene (B124822) to aniline (B41778) in the presence of CO and water. researchgate.net The presence of pyridine (B92270) and pyridine hydrochloride can activate [Rh(CO)2Cl]2 for the carbonylation of aromatic nitro compounds, including 4-chloro-nitrobenzene, to form the corresponding isocyanates. researchgate.net

While homogeneous catalysts can offer high selectivity, their separation from the product mixture can be challenging compared to heterogeneous systems. researchgate.net

Influence of Catalyst Modification and Support on Reduction Efficiency

The efficiency and selectivity of the nitro group reduction in this compound are significantly influenced by the modification of the catalyst and the nature of the support material. unimi.it

Catalyst Modification: The addition of promoters or the creation of bimetallic nanoparticles can enhance catalytic performance. For instance, the modification of nickel-boron (Ni-B) nanocatalysts with phosphorus (P) or lanthanum (La) has been shown to improve the hydrogenation of 4-chloronitrobenzene. unimi.it Lanthanum promotes the reaction by electronically modifying the nickel, while phosphorus can accept electron density from the metal, both leading to accelerated reaction rates. unimi.it Bimetallic nickel-cobalt (B8461503) (Ni-Co) nanoparticles have also demonstrated better selectivity towards the reduction of 4-nitrotoluene compared to their monometallic counterparts. unimi.it

Support Material: The support material plays a crucial role in dispersing the active metal particles and can influence the catalyst's activity and stability. mdpi.com Supports like activated carbon, alumina (Al2O3), silica (B1680970) (SiO2), and titanium dioxide (TiO2) are commonly used. unimi.itmdpi.com Gold nanoparticles supported on TiO2 have shown excellent selectivity in the reduction of nitroarenes, which is attributed to the preferential adsorption of the nitro group at the interface between the support and the gold nanoparticles. unimi.it

A study on a palladium catalyst supported on natural clinochlore for the reduction of nitroarenes revealed a strong synergistic effect between palladium and iron present in the support, enhancing the catalytic activity. ua.es The use of β-cyclodextrin-modified Fe3O4 as a support for nickel nanoparticles has also been reported to create a highly active and reusable catalyst for the reduction of various nitroarenes in water. nih.gov

The choice of solvent can also have a strong influence. For example, in the case of P-modified Ni-P-B nanocatalysts, the reactivity was significantly increased when methanol (B129727) was used as a solvent compared to ethanol. unimi.it

Table 2: Effect of Catalyst Modification and Support

| Catalyst System | Modification/Support | Effect on Reduction |

|---|---|---|

| Ni-B Nanocatalyst | P-modification | Increased reactivity in methanol. unimi.it |

| Ni-B Nanocatalyst | La-promotion | Accelerated reaction due to electronic modification of Ni. unimi.it |

| Ni-Co Nanoparticles | Bimetallic composition | Better selectivity compared to monometallic catalysts. unimi.it |

| Au Nanoparticles | TiO2 support | Excellent selectivity due to preferential nitro group adsorption. unimi.it |

| Pd Catalyst | Clinochlore support | Synergistic effect with Fe in the support enhances activity. ua.es |

| Ni Nanoparticles | β-cyclodextrin-modified Fe3O4 | High activity and reusability in water. nih.gov |

Chemoselective Reduction Methodologies (e.g., Zinin Reduction, Nanoparticle Catalysis)

Chemoselective reduction of the nitro group in this compound is crucial to avoid the undesired reduction of the chloro group. Several methodologies have been developed to achieve this selectivity.

Zinin Reduction: The Zinin reduction utilizes sodium sulfide (B99878) or other negative divalent sulfur species to selectively reduce nitroarenes to amines. wikipedia.orgsciencemadness.org This method is particularly useful when other reducible functional groups, such as aryl halides, are present in the molecule. wikipedia.org The reaction is typically carried out in an aqueous or alcoholic medium. stackexchange.com The mechanism is thought to involve the initial formation of a nitroso compound, which is then rapidly reduced to a hydroxylamine (B1172632) and finally to the amine. sciencemadness.org While dehalogenation is rare with this method, it has been observed in some specific cases. sciencemadness.org

Nanoparticle Catalysis: The use of metal nanoparticles as catalysts has gained significant attention for the chemoselective reduction of nitro compounds. nih.govdoi.org These catalysts often exhibit high activity and selectivity due to their large surface area-to-volume ratio and unique electronic properties.

Copper nanoparticles (CuNPs) have been used for the chemoselective reduction of nitroarenes using NaBH4 in water. researchgate.net Gold nanoparticles supported on creatine-modified starch have also been shown to be an efficient heterogeneous catalyst for the reduction of a variety of nitroaromatic compounds, including those with electron-withdrawing groups like -Cl, in aqueous media at room temperature. doi.org

Bimetallic iron-nickel (Fe-Ni) nanoparticles in the presence of tungstophosphoric acid hydrate (B1144303) have been reported to selectively reduce a broad range of nitro compounds with different sensitive functionalities, including halides, with excellent yields. scispace.com Similarly, silver nanoparticles supported on mesoporous TiO2 have demonstrated high activity and chemoselectivity for the reduction of nitroarenes to the corresponding anilines using NaBH4. mdpi.com

Side Reactions and Product Purity in Reduction Processes

The reduction of this compound can be accompanied by several side reactions that affect the purity of the desired product, 3-chloro-4-aminotoluene. sciencemadness.org

Dehalogenation: One of the primary side reactions is dehalogenation, where the chlorine atom is removed from the aromatic ring. sciencemadness.org This is a significant concern, especially when using strong reducing agents or harsh reaction conditions. researchgate.netsciencemadness.org The chlorine atom ortho to the nitro group in 2-chloro-4-nitrotoluene can be particularly reactive. sciencemadness.org The use of dehalogenation inhibitors can sometimes mitigate this issue. For instance, with a Pt/C catalyst, the addition of an inhibitor can significantly increase the selectivity for 3-chloro-4-methylaniline. google.com However, this can also lead to longer reaction times and an increase in other byproducts. google.com

Formation of Azo and Azoxy Compounds: Incomplete reduction can lead to the formation of intermediates such as nitroso, azo, and azoxy compounds. unimi.itunimi.it These condensation products can arise from the reaction between nitroso and hydroxylamine intermediates. sciencemadness.org The formation of these byproducts can be influenced by reaction conditions such as temperature and catalyst loading. unimi.itunimi.it For example, with nickel-based bimetallic nanoparticles, at low catalyst loading, the accumulation of azo- and azoxyarenes has been observed. unimi.it

Other Side Reactions: In some cases, other side reactions such as the formation of tar-like substances can occur, potentially due to contaminants in the reaction mixture or decomposition of the product under certain conditions like steam distillation. researchgate.net

The choice of reduction method and careful control of reaction parameters are crucial for minimizing these side reactions and achieving high purity of the final product. unimi.itsciencemadness.org

Advanced Synthetic Approaches for this compound

To overcome the limitations of traditional batch processing, advanced synthetic approaches are being explored for the synthesis of chloronitrotoluenes.

Continuous flow chemistry offers several advantages over batch synthesis, including improved safety, better heat and mass transfer, enhanced reaction control, and easier scalability. amt.ukmit.edu In a continuous flow reactor, reactants are continuously fed into the system, and the product is continuously collected at the outlet. amt.uk

This technology can be applied to various stages of chloronitrotoluene synthesis, including the nitration, chlorination, and subsequent reduction steps. The precise control over reaction parameters such as temperature, pressure, residence time, and reagent concentrations allows for the optimization of reaction conditions to maximize yield and selectivity while minimizing side reactions. researchgate.net

For instance, continuous flow reactors can be particularly beneficial for hazardous reactions by minimizing the volume of reactive intermediates at any given time. amt.uk The integration of in-line analytical techniques can enable real-time monitoring and optimization of the process. osti.gov While specific examples for the complete continuous flow synthesis of this compound are not extensively detailed in the provided context, the principles of flow chemistry are applicable to the individual reaction steps involved. For example, a continuous flow electrochemical reactor has been used to generate reactive iodine(I/III) species for chlorination reactions, showcasing the potential of this technology for halogenation processes. vapourtec.com

Green Chemistry Principles in Synthetic Route Design

Key areas of innovation include the adoption of advanced reactor technologies and the exploration of novel catalytic systems that offer higher selectivity and yield under milder conditions.

Research Findings in Greener Synthesis

Continuous-Flow Microreaction for Nitration:

A significant advancement in the sustainable production of nitroaromatic compounds is the use of continuous-flow microreactors. rsc.orgresearchgate.net This technology offers substantial improvements over traditional batch reactors for nitration reactions. The high surface-area-to-volume ratio in microreactors allows for superior heat management of the highly exothermic nitration process, thereby enhancing safety and preventing runaway reactions. rsc.org

Studies on the mononitration of related aromatic compounds like chlorobenzene and toluene have demonstrated that continuous-flow processes can achieve exceptionally high yields and selectivity. rsc.orgresearchgate.net For instance, a process developed for a key intermediate in an anticancer drug achieved a yield of 99.3%. researchgate.net This method minimizes the production of dinitro impurities and other byproducts, which aligns with the green chemistry principle of Prevention by reducing waste at the source. Furthermore, the efficiency of the system reduces the required amount of reagents and allows for the potential recycling of waste acid, further enhancing its environmental credentials. rsc.org

Alternative Catalytic Routes:

Catalytic Hydrogenation for Downstream Processing:

The principles of green chemistry also extend to the subsequent transformation of this compound into other valuable chemicals, such as 3-chloro-4-methylaniline. Traditional chemical reduction methods often have low yields and create significant environmental pollution. google.com A greener alternative is the liquid-phase catalytic hydrogenation process. This technique uses a metal catalyst, such as palladium on carbon, to reduce the nitro group with hydrogen gas. google.com This approach is considered a more sustainable technology as it can be performed without organic solvents and avoids the use of stoichiometric metal reductants that end up as waste. google.com

Comparative Analysis of Synthesis Methods

The following table summarizes and compares different synthetic approaches based on their adherence to green chemistry principles.

| Synthetic Method | Starting Material(s) | Key Reagents/Catalysts | Reported Yield/Selectivity | Green Chemistry Considerations | Reference |

|---|---|---|---|---|---|

| Classical Nitration | 3-Chlorotoluene | Concentrated HNO₃ and H₂SO₄ | 14% (this compound), 39% (isomer byproduct) | - Use of strong, corrosive acids.

| guidechem.com |

| Continuous-Flow Microreaction | Aromatic Precursors (e.g., Chlorotoluene) | HNO₃/H₂SO₄ (in a controlled system) | High yield (e.g., 99.3% for a similar intermediate) and high selectivity. | - Enhanced safety and process control.

| rsc.orgresearchgate.net |

| Catalytic Decarboxylative Chlorination | 2-Nitro-5-methylbenzoic acid | Copper (I) acetate, Silver sulfate, Sodium chloride | 43-51% | - Avoids strong nitrating acids.

| guidechem.comchemicalbook.com |

| Catalytic Hydrogenation (Downstream Product) | 2-Chloro-4-nitrotoluene (Isomer) | Pd/C catalyst, H₂ | Selectivity >99.9% for the corresponding aniline. | - Replaces polluting chemical reduction methods.

| google.com |

Chemical Reactivity and Mechanistic Studies of 3 Chloro 4 Nitrotoluene

Electrophilic Substitution Reaction Pathways

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, but the rate and regioselectivity of the reaction are heavily influenced by the substituents present on the ring.

Influence of Nitro and Chloro Substituents on Aromatic Ring Reactivity

The aromatic ring of 3-chloro-4-nitrotoluene is considered strongly deactivated towards electrophilic attack. This reduced reactivity is the cumulative result of the electronic properties of both the chloro and nitro substituents.

Nitro Group (-NO₂): The nitro group is a powerful deactivating group. It withdraws electron density from the benzene (B151609) ring through both the inductive effect (-I) and the resonance effect (-R). This reduction in electron density makes the ring less nucleophilic and therefore less susceptible to attack by electrophiles. minia.edu.eg

Methyl Group (-CH₃): In contrast, the methyl group is a weakly activating group, donating electron density primarily through an inductive effect (+I) and hyperconjugation.

The combined presence of two strong deactivating groups (nitro and chloro) overwhelmingly suppresses the weak activating effect of the methyl group. Consequently, this compound reacts much more slowly in electrophilic aromatic substitution reactions compared to benzene or toluene (B28343). minia.edu.egdoubtnut.com The hierarchy of reactivity generally places doubly deactivated rings like this far below singly substituted or activated rings.

| Compound | Substituent(s) | Overall Effect on Ring | Relative Rate of Nitration (vs. Benzene = 1) |

|---|---|---|---|

| Toluene | -CH₃ (Activating) | Activated | ~25 |

| Benzene | -H | Baseline | 1 |

| Chlorobenzene (B131634) | -Cl (Deactivating) | Deactivated | ~0.03 |

| Nitrobenzene (B124822) | -NO₂ (Deactivating) | Strongly Deactivated | ~1 x 10⁻⁷ |

| This compound | -CH₃, -Cl, -NO₂ | Very Strongly Deactivated | Significantly < 10⁻⁷ |

Regioselectivity Prediction and Experimental Validation

The position of an incoming electrophile is determined by the directing effects of the existing substituents. These effects are based on which positions on the ring are least deactivated or most activated.

Methyl Group (-CH₃ at C1): As an activating group, it directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

Chloro Group (-Cl at C3): Though deactivating, it is an ortho, para-director, directing to positions C2, C4, and C6. wou.edu

Nitro Group (-NO₂ at C4): As a strong deactivating group, it directs incoming electrophiles to the meta (C2, C6) positions relative to itself. quora.com

In the case of this compound, all three substituents direct an incoming electrophile to the available C2 and C6 positions. The C4 position is already substituted. Between the two potential sites, the C2 position is sterically hindered by the adjacent methyl group at C1 and the chloro group at C3. Therefore, electrophilic attack is predicted to occur preferentially at the C6 position, which is sterically more accessible. While specific experimental validation for the electrophilic substitution on this compound is not broadly reported, this prediction is based on well-established principles of substituent effects in electrophilic aromatic substitution. quora.comstackexchange.com

Nucleophilic Aromatic Substitution Investigations

In stark contrast to its behavior in electrophilic reactions, the electronic structure of this compound makes it a prime candidate for nucleophilic aromatic substitution (SₙAr).

Reactivity of the Chloro Substituent

The chloro substituent at the C3 position is not particularly reactive in SₙAr reactions. However, if the numbering is based on 2-chloro-4-methyl-1-nitrobenzene, the chlorine atom is ortho to the nitro group. A more common isomer is 4-chloro-3-nitrotoluene, where the chlorine is meta to the nitro group. In the specified compound, this compound, the chloro group is positioned meta to the nitro group.

Crucially, SₙAr reactions are highly favored only when a strong electron-withdrawing group, like a nitro group, is positioned ortho or para to the leaving group (the halogen). chemistrysteps.comlibretexts.org This alignment allows for the resonance stabilization of the negatively charged intermediate, known as a Meisenheimer complex. nih.govyoutube.com Since the chloro group in this compound is meta to the nitro group, it is not significantly activated towards nucleophilic attack. The resonance structures show that the negative charge of the intermediate cannot be delocalized onto the nitro group, making the intermediate less stable and the reaction unfavorable under typical SₙAr conditions. chemistrysteps.comlibretexts.org

| Isomer | Relative Position of -Cl and -NO₂ | Stabilization of Meisenheimer Complex | Reactivity in SₙAr |

|---|---|---|---|

| ortho-Nitrochlorobenzene | ortho | High (Resonance) | High |

| para-Nitrochlorobenzene | para | High (Resonance) | High |

| meta-Nitrochlorobenzene | meta | Low (Inductive only) | Very Low / Inert |

| This compound | meta | Low (Inductive only) | Very Low |

Potential for Substitution of the Nitro Group

While halogens are the most common leaving groups in SₙAr reactions, the nitro group itself can be displaced under certain conditions. This reaction, known as ipso-substitution, is less common but has been documented in various aromatic and heteroaromatic systems. The viability of the nitro group as a leaving group depends on several factors, including the stability of the departing NO₂⁻ anion, the nature of the attacking nucleophile, and the presence of other activating groups on the aromatic ring. researchgate.net For the nitro group to be substituted, the aromatic ring typically needs to be highly electron-deficient, often requiring more than one powerful electron-withdrawing group. reddit.com Given the electronic landscape of this compound, nucleophilic substitution of the nitro group is considered mechanistically unlikely compared to substitution of an appropriately positioned halogen.

Molecular Interaction Dynamics and Electron Density Distribution

The reactivity patterns observed for this compound are a direct consequence of its underlying electronic structure. Quantum mechanical calculations, such as those using Density Functional Theory (DFT), can provide detailed insights into the molecule's electron density distribution and molecular electrostatic potential. researchgate.net

The potent electron-withdrawing nature of the nitro and chloro groups creates a significant polarization of the aromatic ring. The nitro group at C4 causes a pronounced depletion of electron density at the ortho (C3, C5) and para (C1) positions relative to itself. This effect renders the carbon atom bonded to the chlorine (C3) and the carbon at C5 particularly electron-poor. This calculated electron deficiency corroborates the principles of electrophilic and nucleophilic substitution.

For Nucleophilic Substitution: The electron deficiency at C3, where the chlorine is attached, would theoretically make it a site for nucleophilic attack. However, as discussed, the lack of resonance stabilization for the intermediate from this meta-positioned group prevents a facile reaction. If a chloro group were at C1 (para to the nitro group), the electron deficiency at that carbon, combined with the ability to stabilize an intermediate, would make it highly reactive.

This analysis of electron distribution provides a fundamental explanation for the observed and predicted chemical behavior of this compound. nih.gov

Photochemical Transformations and Reaction Kinetics

Aromatic nitro compounds are known to undergo photochemical transformations, and the presence of a chlorine atom can influence these pathways. The photodegradation of this compound, by analogy with related compounds like 4-chloronitrobenzene, is expected to proceed primarily through reactions initiated by hydroxyl radicals (•OH) under UV irradiation in aqueous or atmospheric conditions. nih.gov

The primary photochemical reaction pathways likely include:

Hydroxylation: Attack by hydroxyl radicals on the aromatic ring can lead to the substitution of hydrogen atoms, the nitro group, or the chlorine atom. This results in the formation of various phenolic intermediates, such as 5-chloro-2-nitrophenol (B185284) or 4-nitrophenol (B140041). nih.gov

Dechlorination: The chlorine atom can be displaced by a hydroxyl radical, leading to the formation of chloride ions and nitrophenols.

Denitration: The nitro group can be substituted by a hydroxyl radical, yielding chlorophenols and nitrite (B80452) or nitrate (B79036) ions. nih.gov

These primary intermediates are themselves susceptible to further oxidation, leading to ring-opening and the formation of smaller aliphatic acids (e.g., oxalic acid, malonic acid, maleic acid) before eventual mineralization to carbon dioxide, water, and inorganic ions (Cl⁻, NO₃⁻). nih.gov

The kinetics of such photocatalytic degradation reactions typically follow a pseudo-first-order model, consistent with the Langmuir–Hinshelwood kinetic model for reactions occurring on a catalyst surface. researchgate.netacs.org The rate of degradation is dependent on several factors, including the intensity of UV light, the concentration of the substrate, and the presence of photocatalysts (like TiO₂) or other reactive species.

| Aspect | Description | Typical Products/Parameters |

|---|---|---|

| Initiating Species | Highly reactive species that starts the degradation cascade. | Hydroxyl Radical (•OH) |

| Primary Reactions | Initial attacks on the parent molecule. | Hydroxylation, Dechlorination, Denitration |

| Identified Intermediates | Aromatic compounds formed during degradation (by analogy). nih.govnih.gov | 5-Chloro-2-nitrophenol, 4-Nitrophenol, p-Chlorophenol |

| Kinetic Model | Mathematical model describing the reaction rate. | Pseudo-first-order (Langmuir–Hinshelwood) |

| Final Products | Complete breakdown products. | CO₂, H₂O, Cl⁻, NO₃⁻ |

Thermal Degradation Pathways and Stability Analysis

The thermal stability of this compound is a critical parameter, particularly for its storage and handling. As with many nitroaromatic compounds, it can undergo exothermic decomposition at elevated temperatures. While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound are not widely published, the degradation pathways can be inferred from related molecules.

The primary weak point in the molecule is the C-NO₂ bond, which is susceptible to homolytic cleavage upon heating. The decomposition of nitrotoluenes can be autocatalytic, with the reaction rate increasing as decomposition products are formed. researchgate.net The activation energy for the decomposition of similar nitrotoluene mixtures has been determined to be in the range of 197–198 kJ/mol. researchgate.net

When heated to decomposition, this compound is expected to release toxic and corrosive fumes. chemicalbook.com The likely thermal degradation pathways involve:

Cleavage of the C-NO₂ bond: This would release nitrogen oxides (NOx), such as NO and NO₂.

Cleavage of the C-Cl bond: This would lead to the formation of chlorine radicals and eventually hydrogen chloride (HCl) gas if hydrogen sources are available.

Reactions of the aromatic ring: The remaining fragments of the toluene ring can undergo complex condensation and polymerization reactions, forming char or soot.

The presence of caustic materials (strong bases) can significantly reduce the thermal stability of chloronitrotoluenes, potentially leading to runaway reactions even at temperatures lower than the normal decomposition point. noaa.gov

Environmental Fate and Degradation Mechanisms of 3 Chloro 4 Nitrotoluene

Abiotic Degradation Pathways in Aquatic and Terrestrial Environments

Abiotic degradation involves the breakdown of a chemical through non-biological processes, such as reactions with light, water, or other chemicals, and physical processes like sorption to soil particles.

Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. In aquatic environments, direct photolysis can be a significant degradation pathway for some nitroaromatic compounds. For related compounds like nitrophenols, both photolysis and physical removal processes like wet deposition are important fate determinants in the atmosphere, with estimated atmospheric half-lives ranging from 3 to 18 days cdc.gov. While specific studies on the photolysis of 3-Chloro-4-nitrotoluene are limited, the presence of the nitro group suggests a potential for photochemical reactions. These reactions can involve the excitation of the nitro group, leading to the formation of reactive species that can undergo further transformations, potentially leading to ring cleavage or transformation of the substituent groups. The estimated half-life for the degradation of the related compound 3-methyl-4-nitrophenol in water by direct photodegradation is 1.35 years oecd.org.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The susceptibility of a compound to hydrolysis depends on its chemical structure. For many nitroaromatic compounds, hydrolysis is a slow process under typical environmental pH and temperature conditions. For instance, 4-nitrotoluene (B166481) is reported to be resistant to chemical hydrolysis mst.dk. The chlorine atom on the aromatic ring of this compound is generally not activated towards nucleophilic substitution, unlike in the 2- and 4-isomers of nitrochlorobenzene, making it relatively resistant to hydrolysis wikipedia.org. However, other chemical transformations can occur. For example, nitroaromatic compounds can react with other substances present in the environment, such as dissolved organic matter or metal oxides, which can catalyze transformation reactions.

Sorption is a key process that affects the fate and transport of organic contaminants in the environment. It involves the partitioning of a chemical from the aqueous phase to solid phases like soil and sediment. The extent of sorption is influenced by the chemical's properties (such as hydrophobicity) and the characteristics of the soil or sediment (such as organic carbon content, clay content, and pH) mdpi.com.

For nitroaromatic compounds like trinitrotoluene (TNT), sorption to soils and sediments is often weak researchgate.net. However, the process can be complex and is significantly influenced by the soil organic matter (SOM) content and its chemical nature researchgate.net. Sorption is not always fully reversible, a phenomenon known as hysteresis, which can lead to the long-term sequestration of the compound and its metabolites in the soil matrix researchgate.net. The sorption process for this compound is expected to be a significant factor in its environmental distribution, with higher organic carbon content in soil generally leading to increased sorption and reduced mobility in groundwater researchgate.net.

| Parameter | Description | Relevance to this compound |

| Koc | Organic Carbon-Water (B12546825) Partition Coefficient | Indicates the tendency of the compound to bind to organic matter in soil/sediment. A higher Koc suggests stronger binding and lower mobility. |

| pH | Acidity/Alkalinity | Can affect the surface charge of soil particles and the chemical form of the compound, influencing sorption. For some compounds, sorption is higher under acidic conditions mdpi.com. |

| DOM | Dissolved Organic Matter | Can compete for sorption sites or form complexes with the compound in the aqueous phase, potentially increasing its mobility mdpi.com. |

Biotic Degradation Processes and Microbial Metabolism

Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms like bacteria and fungi. It is a major pathway for the removal of many organic pollutants from the environment.

Under aerobic conditions (in the presence of oxygen), microorganisms can utilize various enzymatic pathways to degrade nitroaromatic compounds. For the closely related compound 4-nitrotoluene (4-NT), several aerobic degradation pathways have been identified in different bacterial strains. These pathways often serve as models for understanding the potential biodegradation of this compound.

A common aerobic pathway involves the initial oxidation of the methyl group, proceeding through a series of intermediates nih.govnih.gov:

Oxidation of the methyl group: The methyl group (-CH₃) is oxidized to a primary alcohol (4-nitrobenzyl alcohol).

Further oxidation: The alcohol is then oxidized to an aldehyde (4-nitrobenzaldehyde) and subsequently to a carboxylic acid (4-nitrobenzoate).

Reduction and deamination: The 4-nitrobenzoate is reduced to 4-hydroxylaminobenzoate, which is then converted to protocatechuate with the release of ammonia nih.govnih.gov.

Ring cleavage: The aromatic ring of protocatechuate is then cleaved by dioxygenase enzymes, and the resulting products enter central metabolic pathways nih.gov.

Another pathway involves the direct oxidative removal of the nitro group by dioxygenase enzymes, which add two hydroxyl groups to the aromatic ring, releasing the nitro group as nitrite (B80452) researchgate.net.

Numerous bacterial strains capable of degrading nitrotoluenes and related compounds have been isolated from contaminated soil and water. These microorganisms possess specific enzymes that can initiate the attack on the nitroaromatic ring or its substituents. The ability to degrade these synthetic compounds highlights the remarkable metabolic adaptability of bacteria.

Several genera of bacteria have been identified that can degrade 4-nitrotoluene, providing a strong indication of the types of microbes that might also degrade this compound.

| Microorganism/Strain | Key Findings on Degradation |

| Pseudomonas sp. strain 4NT | Degrades 4-nitrotoluene as the sole source of carbon, nitrogen, and energy via the methyl group oxidation pathway to protocatechuate nih.gov. |

| Mycobacterium sp. strain HL 4-NT-1 | Utilizes 4-nitrotoluene as a sole source of nitrogen, carbon, and energy. The pathway involves the initial formation of 4-hydroxylaminotoluene nih.gov. |

| Acidovorax sp. strain JS42 | Capable of growth on nitrobenzene (B124822) and 2-nitrotoluene (B74249) and has been shown to evolve the ability to grow on 4-nitrotoluene through mutations in its dioxygenase enzyme nih.gov. |

| Rhodococcus pyridinivorans NT2 | Degrades 4-nitrotoluene via the methyl group oxidation pathway to 4-nitrobenzoate, followed by reduction to protocatechuate nih.gov. |

| Burkholderia sp. strain SJ98 | Degrades the structurally similar compound 3-methyl-4-nitrophenol by monooxygenation, leading to the formation of methyl-1,4-benzoquinone frontiersin.org. |

These studies demonstrate that diverse bacteria have evolved pathways to mineralize nitrotoluene compounds. It is highly probable that similar microbial consortia and enzymatic mechanisms are involved in the environmental breakdown of this compound.

Metabolic Pathways and Enzyme Systems Involved in Degradation

The microbial metabolism of chlorinated nitroaromatic compounds is a key process in their environmental degradation nih.gov. While specific pathways for this compound are not extensively documented, the degradation routes can be inferred from studies on the parent compound, 4-nitrotoluene, and other chlorinated nitroaromatics. Microorganisms have evolved diverse enzymatic strategies to break down these compounds, typically involving initial modifications of the nitro group or the aromatic ring nih.gov.

Two principal aerobic degradation pathways for 4-nitrotoluene have been identified in different bacterial strains, which likely serve as models for the degradation of its chlorinated counterpart.

Oxidative Pathway: In some bacteria, such as certain Pseudomonas species, the degradation of 4-nitrotoluene is initiated by the oxidation of the methyl group nih.govnih.gov. This pathway proceeds through the formation of 4-nitrobenzyl alcohol and 4-nitrobenzaldehyde, which are subsequently oxidized to 4-nitrobenzoic acid nih.gov. The nitro group is then reduced to a hydroxylamino group, leading to the formation of 4-hydroxylaminobenzoate. This intermediate is then converted to protocatechuate, which enters the central metabolic pathways nih.gov. The enzymes involved in these initial steps include 4-nitrotoluene oxygenase, 4-nitrobenzyl alcohol dehydrogenase, and 4-nitrobenzaldehyde dehydrogenase nih.gov.

Reductive Pathway: In other microorganisms, like Mycobacterium strain HL 4-NT-1, the degradation of 4-nitrotoluene begins with the reduction of the nitro group to a hydroxylamino group, forming 4-hydroxylaminotoluene nih.govnih.gov. This intermediate then undergoes an enzymatic rearrangement to 2-amino-4-methylphenol (6-amino-m-cresol) nih.govnih.gov. This reaction is analogous to the Bamberger rearrangement and does not require oxygen or cofactors nih.gov. The resulting aminophenol can then be further degraded through ring cleavage pathways nih.gov.

The presence of a chlorine atom on the aromatic ring of this compound is expected to influence these degradation pathways. The chlorine atom is an electron-withdrawing group, which can make the aromatic ring more susceptible to nucleophilic attack but potentially more resistant to electrophilic attack by oxygenases. Studies on other chlorinated nitroaromatics have shown that the initial steps of degradation can involve the removal of the nitro group, catalyzed by monooxygenase or dioxygenase enzymes, or the reduction of the nitro group plos.org. For instance, the degradation of 2-chloro-4-nitroaniline by a Rhodococcus species was initiated by a flavin-dependent monooxygenase that removed the nitro group plos.org.

The key enzyme systems implicated in the degradation of nitroaromatic compounds include:

Nitroreductases: These enzymes catalyze the reduction of the nitro group to nitroso, hydroxylamino, and amino groups.

Monooxygenases and Dioxygenases: These enzymes incorporate one or two atoms of oxygen into the aromatic ring, which can lead to the removal of the nitro group as nitrite or the formation of hydroxylated intermediates that are substrates for ring cleavage nih.gov.

Dehydrogenases: These enzymes are involved in the oxidation of alcohol and aldehyde intermediates in the oxidative pathway.

The specific enzymes and metabolic intermediates in the degradation of this compound are an area for further research. However, based on the available data for related compounds, it is evident that a variety of microbial enzyme systems have the potential to transform this compound.

Table 1: Key Enzymes in the Biodegradation of Nitroaromatic Compounds

| Enzyme Class | Function | Example Substrate |

| Nitroreductase | Reduction of the nitro group | 4-Nitrotoluene |

| Monooxygenase | Incorporation of one oxygen atom | 2-Chloro-4-nitroaniline |

| Dioxygenase | Incorporation of two oxygen atoms | 2-Nitrotoluene |

| Dehydrogenase | Oxidation of alcohols and aldehydes | 4-Nitrobenzyl alcohol |

Anaerobic Biodegradation Pathways

Under anaerobic conditions, the biodegradation of nitroaromatic compounds typically proceeds through reductive pathways nih.gov. The primary initial step is the reduction of the nitro group to an amino group, via nitroso and hydroxylamino intermediates nih.gov. This reduction is carried out by a variety of anaerobic bacteria, including species of Desulfovibrio and Clostridium nih.gov.

For this compound, the expected anaerobic pathway would involve the initial reduction of the nitro group to form 3-chloro-4-aminotoluene. This transformation is significant because the resulting aromatic amine is generally less toxic and more biodegradable than the parent nitroaromatic compound. However, the fate of the resulting chloro-substituted aromatic amine under anaerobic conditions can vary. In some cases, further degradation may occur, potentially involving reductive dehalogenation, where the chlorine atom is removed from the aromatic ring.

Studies on the anaerobic degradation of other chlorinated nitroaromatic compounds, such as 2-chloro-4-nitroaniline, have demonstrated the feasibility of this process researchgate.net. In these systems, the complete degradation of the compound was observed, indicating that anaerobic microbial communities can possess the necessary enzymatic machinery to break down these complex molecules. The specific microorganisms and enzymes involved in the anaerobic degradation of this compound remain to be fully elucidated.

Factors Influencing Biodegradation Rates

The rate of biodegradation of this compound in the environment is influenced by a multitude of factors, including the presence of adapted microbial populations and the type of inoculum used in bioremediation efforts.

Adaptation: Microbial communities that have been previously exposed to nitroaromatic compounds or other xenobiotics may exhibit enhanced degradation capabilities nih.gov. This adaptation can occur through the selection of strains with pre-existing catabolic pathways or through the evolution of new enzymatic activities nih.gov. For instance, long-term laboratory evolution experiments with Acidovorax sp. strain JS42 led to the development of a novel pathway for the degradation of 4-nitrotoluene nih.gov. A similar adaptive process would likely be necessary for the efficient degradation of this compound in contaminated environments.

Inoculum Type: The source and composition of the microbial inoculum can significantly impact biodegradation rates. The use of a specialized inoculum, containing microorganisms known to degrade chlorinated nitroaromatic compounds, can accelerate the remediation process. In contrast, relying on the indigenous microbial population of a contaminated site may result in slower degradation, particularly if the native microorganisms lack the necessary catabolic genes. The development of genetically engineered microorganisms with enhanced degradative capabilities for specific pollutants is also an area of active research researchgate.net.

Other factors that can influence biodegradation rates include:

Bioavailability: The extent to which this compound is available to microorganisms can be limited by its sorption to soil organic matter and clay particles.

Environmental Conditions: Parameters such as pH, temperature, oxygen availability, and the presence of other nutrients and potential inhibitors can all affect microbial activity and, consequently, the rate of degradation.

Environmental Transport and Distribution Modeling

The environmental transport and distribution of this compound are governed by its physical and chemical properties, as well as the characteristics of the environmental compartments into which it is released.

Volatilization from Water and Soil Surfaces

Volatilization is a significant process for the dissipation of many organic compounds from soil and water surfaces. The tendency of a chemical to volatilize is influenced by its vapor pressure and its Henry's Law constant. For soil, volatilization is also affected by the compound's interaction with soil particles and its movement through soil pores.

Models have been developed to predict the volatilization of organic chemicals from soil usda.govusda.gov. These models indicate that chemicals with low Henry's Law constants may accumulate at the soil surface as water evaporates, leading to an increase in their volatilization rate over time usda.gov. The volatilization of this compound from water and soil surfaces is an important pathway for its distribution in the environment, potentially leading to its transport over long distances in the atmosphere.

Leaching Potential in Soil

The leaching of this compound through the soil profile and into groundwater is a major environmental concern. The potential for a chemical to leach is primarily determined by its water solubility and its sorption to soil particles, which is often quantified by the organic carbon-water partition coefficient (Koc). Chemicals with high water solubility and low Koc values are more likely to leach.

The leaching potential of organic compounds can be estimated using models that consider their chemical properties, soil characteristics, and the rate of water infiltration researchgate.net. For this compound, its mobility in soil will be influenced by its sorption behavior. The presence of the chlorine atom and the nitro group, both of which are polar, suggests that this compound may have a moderate potential for leaching, particularly in soils with low organic matter content.

Table 2: Physicochemical Properties of this compound Relevant to Environmental Transport

| Property | Value | Implication for Environmental Transport |

| Molecular Weight | 171.58 g/mol nih.gov | Influences diffusion and transport rates. |

| XLogP3 | 2.7 nih.gov | Indicates a moderate potential for bioaccumulation. |

| Melting Point | 24-28 °C sigmaaldrich.com | Affects its physical state in the environment. |

| Boiling Point | 219 °C sigmaaldrich.com | Influences its volatility. |

Presence and Concentrations in Environmental Media

Data on the specific concentrations of this compound in environmental media such as wastewater and groundwater are limited. However, nitroaromatic compounds, in general, have been detected in the environment as a result of industrial activities epa.gov. The production and use of this compound in the synthesis of dyes, pharmaceuticals, and other chemicals create potential pathways for its release into the environment through industrial effluents and waste disposal.

Given its potential for both volatilization and leaching, this compound could be found in various environmental compartments, including air, water, and soil. The extent of contamination would depend on the scale of its industrial use, the effectiveness of waste treatment processes, and the specific environmental conditions at sites of release. Further monitoring studies are needed to determine the prevalence and concentrations of this compound in the environment.

Detoxification and Remediation Strategies

Chlorinated nitroaromatic compounds (CNAs), including this compound, are noted for their persistence in the environment, stemming from anthropogenic activities such as industrial discharges and agricultural use. researchgate.net Due to their toxic and potentially carcinogenic nature, effective detoxification and remediation strategies are critical. researchgate.net These strategies can be broadly categorized into physicochemical methods and biological approaches. researchgate.net While various physicochemical methods exist, bioremediation is often considered more suitable for in-situ applications. researchgate.net This section explores advanced oxidation processes and bioremediation techniques as key strategies for the removal and degradation of these contaminants.

Advanced Oxidation Processes (AOPs) are a class of wastewater treatment methods that rely on the generation of highly reactive and non-selective chemical oxidants, primarily the hydroxyl radical (•OH). mdpi.commdpi.com These radicals can effectively decompose persistent organic pollutants into less harmful substances, and ultimately, into carbon dioxide and water. mdpi.com AOPs such as ozonation, UV/H₂O₂, Fenton, and photocatalysis have been investigated for the degradation of nitroaromatic and chlorinated aromatic compounds. nih.gov

Ozonation: This process involves the use of ozone (O₃) to degrade pollutants. The mechanism can be twofold: direct oxidation by ozone molecules or indirect oxidation via hydroxyl radicals formed from ozone decomposition in water. mdpi.com The efficiency of ozonation can be influenced by factors such as pH, initial pollutant concentration, and ozone dosage. nih.gov For instance, studies on p-nitrotoluene, a structurally related compound, showed that degradation rates increased with higher pH, temperature, and ozone dose. nih.gov Combining ozonation with sonolysis (ultrasound) has been shown to be more effective for the removal of total organic carbon (TOC) than either method alone. nih.gov

Photocatalysis and UV-based AOPs: These methods utilize ultraviolet (UV) light, often in combination with a catalyst like titanium dioxide (TiO₂) or an oxidant like hydrogen peroxide (H₂O₂), to generate hydroxyl radicals. nih.gov In a comparative study on the degradation of 4-chloro-2-nitrophenol, another CNA, the UV/Fenton process was found to be the most effective for mineralization, followed by UV/TiO₂, and UV/H₂O₂. nih.gov The degradation efficiency in these systems is dependent on parameters like pH, oxidant concentration, and catalyst loading. nih.gov For example, photocatalytic degradation of p-nitrotoluene using a modified TiO₂/Bentonite catalyst has been demonstrated, with degradation rates increasing with the percentage of TiO₂ in the catalyst.

Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of hydrogen peroxide with ferrous iron (Fe²⁺) to produce hydroxyl radicals. nih.gov The efficiency of this process is highly pH-dependent, typically optimal under acidic conditions. The photo-Fenton process enhances the radical generation by incorporating UV light, which facilitates the recycling of ferric iron (Fe³⁺) back to Fe²⁺, thus sustaining the catalytic cycle. The UV/Fenton process has demonstrated high efficacy in the degradation of chlorinated nitrophenols. nih.gov

| Process | Optimal Conditions | COD Reduction (%) | Compound Reduction (%) | Rate Constant (k, min⁻¹) |

|---|---|---|---|---|

| UV | pH 7.0 | 14 | 22 | 0.0011 |

| H₂O₂ | pH 3.0, 1500 mg/L H₂O₂ | 24 | 35 | 0.0019 |

| UV/H₂O₂ | pH 5.0, 1000 mg/L H₂O₂ | 54 | 78 | 0.0109 |

| Fenton | pH 3.0, 1000 mg/L H₂O₂, 60 mg/L Fe²⁺ | 48 | 65 | 0.0076 |

| UV/TiO₂ | pH 5.0, 1.5 g/L TiO₂ | 68 | 85 | 0.0125 |

| UV/Fenton | pH 3.0, 1000 mg/L H₂O₂, 50 mg/L Fe²⁺ | 82 | 96 | 0.0248 |

Bioremediation utilizes microorganisms to break down environmental pollutants. researchgate.net Bacteria, in particular, have developed diverse metabolic pathways to degrade nitroaromatic compounds, using them as sources of carbon, nitrogen, and energy. researchgate.netresearchgate.net The degradation of nitrotoluenes can proceed through several different enzymatic pathways, which are broadly classified as oxidative or reductive.

Oxidative Pathways: In aerobic conditions, bacteria can initiate the degradation of nitrotoluenes by oxidizing the methyl group. nih.govresearchgate.net For example, in some Pseudomonas species, 4-nitrotoluene is sequentially oxidized to 4-nitrobenzyl alcohol, then to 4-nitrobenzaldehyde, and finally to 4-nitrobenzoate. nih.gov Subsequently, the nitro group is reduced. nih.gov Another oxidative strategy involves the action of dioxygenase enzymes, which add two hydroxyl groups to the aromatic ring, leading to the formation of catechols (e.g., 3-methylcatechol from 2-nitrotoluene) and the release of the nitro group as nitrite. nih.govresearchgate.net

Reductive Pathways: Reductive pathways involve the initial reduction of the nitro group. The nitro group can be partially reduced to a hydroxylamino group (-NHOH), which can then be enzymatically rearranged or eliminated as ammonia. researchgate.netnih.gov For example, the degradation of 4-nitrotoluene in certain Pseudomonas strains involves the reduction of the nitro group and its eventual elimination as ammonia. nih.gov In some cases, the nitro group is fully reduced to an amino group (-NH₂). For instance, Pseudomonas putida strain OU83 can convert 2- and 4-nitrotoluene to their corresponding aminotoluenes. researchgate.net

The specific pathway utilized depends on the microbial strain, the specific isomer of the nitrotoluene, and the environmental conditions (aerobic vs. anaerobic). nih.govnih.gov Several bacterial strains capable of degrading nitrotoluenes and related compounds have been isolated and characterized. For instance, Acidovorax sp. strain JS42 can grow on nitrobenzene and 2-nitrotoluene and has been evolved in laboratory settings to develop a new degradation pathway for 4-nitrotoluene. nih.gov Similarly, Burkholderia sp. strain SJ98 is capable of degrading p-nitrophenol and its chloro- and methyl-substituted derivatives, indicating a potential for bioremediation of sites contaminated with these compounds. frontiersin.org

| Microorganism | Compound Degraded | Key Pathway/Mechanism | Initial Step/Key Intermediate | Reference |

|---|---|---|---|---|

| Pseudomonas sp. strain 4NT | 4-Nitrotoluene | Oxidative (Methyl Group) | 4-Nitrobenzyl alcohol, 4-Nitrobenzoate | nih.gov |

| Mycobacterium sp. strain HL 4-NT-1 | 4-Nitrotoluene | Reductive | Hydroxylamino compounds | nih.gov |

| Acidovorax sp. strain JS42 | 2-Nitrotoluene, 4-Nitrotoluene | Oxidative (Dioxygenase) | 4-Methylcatechol | nih.gov |

| Pseudomonas putida F1 | 2- & 3-Nitrotoluene (B166867) | Oxidative (Toluene Dioxygenase) | 2- & 3-Nitrobenzylalcohol | nih.gov |

| Micrococcus sp. strain SMN-1 | 2-Nitrotoluene | Oxidative (Dioxygenase) | 3-Methylcatechol | researchgate.net |

| Burkholderia sp. strain SJ98 | 3-Methyl-4-nitrophenol | Oxidative (Monooxygenase) | Methyl-1,4-benzoquinone | frontiersin.org |

Ecotoxicological Impact and Environmental Risk Assessment of 3 Chloro 4 Nitrotoluene

Aquatic Ecotoxicity Studies

The release of chemical compounds into aqueous environments can lead to adverse effects on a wide range of aquatic organisms. The study of aquatic ecotoxicity is a cornerstone of environmental hazard assessment.

Effects on Aquatic Organisms (e.g., Fish, Invertebrates, Algae)

Aquatic toxicity is typically evaluated using standardized tests on representative species from different trophic levels:

Fish: Acute toxicity is often measured as the concentration that is lethal to 50% of a test population over a 96-hour period (96h-LC50) chemsafetypro.com.

Invertebrates: The acute toxicity to invertebrates like Daphnia magna is determined by the concentration that immobilizes 50% of the organisms in 48 hours (48h-EC50) chemsafetypro.com.

Algae: The effect on primary producers is assessed by measuring the inhibition of growth over a 72 to 96-hour period, expressed as the concentration that causes a 50% reduction in growth or growth rate (72/96h-EC50) chemsafetypro.com.

Without specific test results for 3-Chloro-4-nitrotoluene, a definitive classification of its acute and chronic aquatic toxicity cannot be made. However, based on the data for related substances, it is prudent to consider it as potentially harmful to aquatic organisms.

Interactive Data Table: Aquatic Toxicity Endpoints (Hypothetical based on related compounds)

| Organism Type | Species | Endpoint | Duration | Value (mg/L) | Reference |

| Fish | Oryzias latipes (Medaka) | LC50 | 96h | Data Not Available | N/A |

| Invertebrate | Daphnia magna (Water Flea) | EC50 | 48h | Data Not Available | N/A |

| Algae | Pseudokirchneriella subcapitata | EC50 | 72h | Data Not Available | N/A |

Bioaccumulation Potential in Aquatic Food Chains